

A Technical Guide to the Spectroscopic Analysis of Hexachloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **hexachloropropene** (C₃Cl₆), a compound with the CAS Registry Number 1888-71-7.[1][2][3][4] [5] The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **hexachloropropene** in a structured tabular format for ease of reference and comparison.

Infrared spectroscopy provides information about the vibrational modes of a molecule, which is useful for identifying functional groups. The IR spectrum of **hexachloropropene** is characterized by absorptions corresponding to its carbon-carbon and carbon-chlorine bonds.

Table 1: Infrared (IR) Spectroscopy Data for **Hexachloropropene**

Wavenumber (cm ⁻¹)	Bond Type	Description	Reference
~2200 - 2400	C-C Triple Bond	Possible presence of a C-C triple bond.	[6]
600 - 1400	Fingerprint Region	A complex area with many overlapping bands.	[6]

Note: The provided search results did not contain a detailed list of specific IR peaks and their corresponding intensities. The data is presented based on general IR spectral regions.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic compounds. For **hexachloropropene**, ¹³C NMR is the relevant technique as there are no protons for ¹H NMR.

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data for Hexachloropropene

Chemical Shift (ppm)	Carbon Environment	Multiplicity	Reference
Data not available	C=C	Singlet	SpectraBase[7]
Data not available	CCl ₃	Singlet	SpectraBase[7]
Data not available	CCl ₂	Singlet	SpectraBase[7]

Note: Access to the full ¹³C NMR spectrum and specific chemical shift values on SpectraBase requires a registered account.[7] The data presented here is based on the expected carbon environments in the **hexachloropropene** molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **hexachloropropene** is obtained using electron ionization (EI).[3]

Table 3: Mass Spectrometry (MS) Data for Hexachloropropene

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment	Reference
246, 248, 250, 252, 254	Major peaks	[C₃Cl₅]+ (Molecular Ion)	[3][8]
211, 213, 215	Significant peaks	[C ₃ Cl ₅] ⁺	[8]
176, 178, 180	Other peaks	[C ₃ Cl ₄] ⁺	
141, 143, 145	Other peaks	[C3Cl3] ⁺	_
107, 109	Other peaks	[C ₃ Cl ₂] ⁺	[8]

Note: The presence of multiple peaks for each fragment is due to the natural isotopic abundance of chlorine (35Cl and 37Cl).[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **hexachloropropene**, based on standard laboratory practices and available information.

- Sample Preparation:
 - Neat Liquid: A thin film of liquid hexachloropropene can be prepared between two
 polished salt plates (e.g., NaCl), which are transparent to infrared radiation.[10]
 - Solution: A 10% solution of hexachloropropene in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared.[1] The solution is then placed in a liquid sample cell. The choice of solvent is critical to avoid obscuring important spectral regions.[10]
- Instrument Setup:
 - An FTIR spectrometer is typically used.
 - The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

- A background spectrum of the empty sample holder (or the solvent) is recorded.
- Data Acquisition:
 - The prepared sample is placed in the spectrometer's sample compartment.
 - The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Sample Preparation:
 - Approximately 10-50 mg of hexachloropropene is dissolved in about 0.5-0.7 mL of a
 deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[11][12]
 - The sample should be free of any solid particles.[12]
- Instrument Setup:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition for ¹³C NMR:
 - A standard ¹³C NMR experiment with proton decoupling is performed.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which may be higher for carbons without attached protons.
 - The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Sample Introduction:

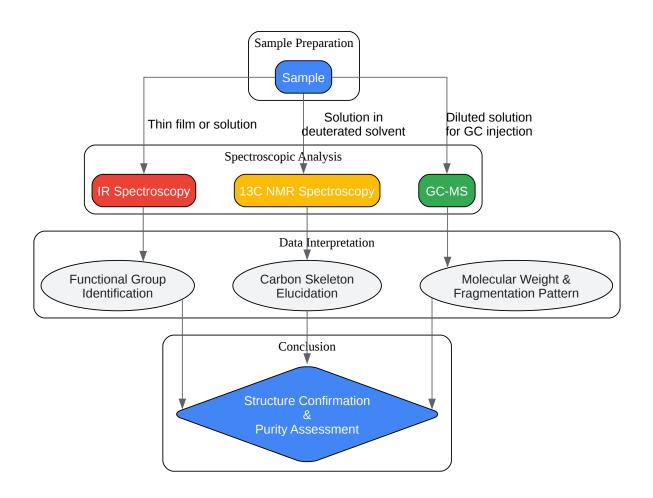
 For volatile compounds like hexachloropropene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[4][8] The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

· Ionization:

 Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).


· Detection:

 An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample of **hexachloropropene** to confirm its identity and purity.

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of hexachloropropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexachloropropene [webbook.nist.gov]
- 2. Hexachloropropene [webbook.nist.gov]
- 3. Hexachloropropene [webbook.nist.gov]
- 4. Hexachloropropene [webbook.nist.gov]
- 5. Hexachloropropene [webbook.nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 1,1,2,3,3,3-Hexachloro-1-propene | C3Cl6 | CID 15902 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorine Wikipedia [en.wikipedia.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Hexachloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155961#hexachloropropene-spectroscopic-data-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com